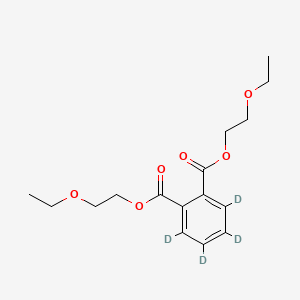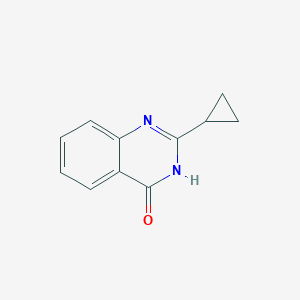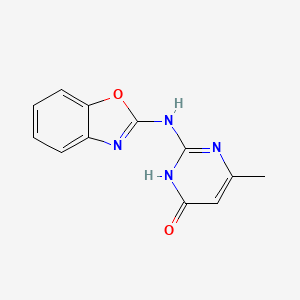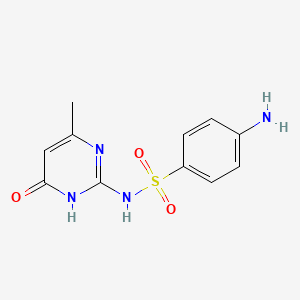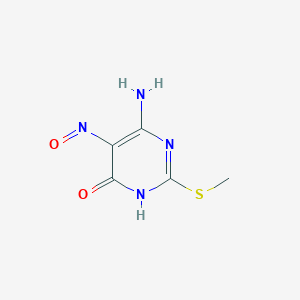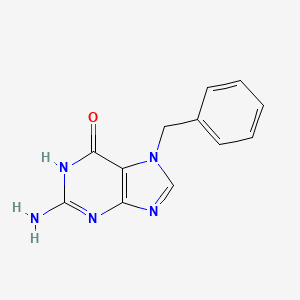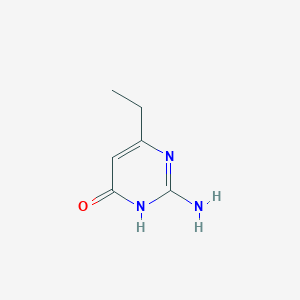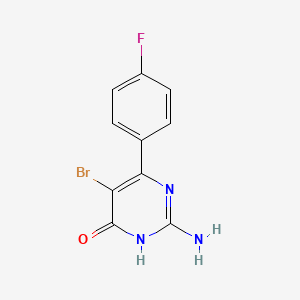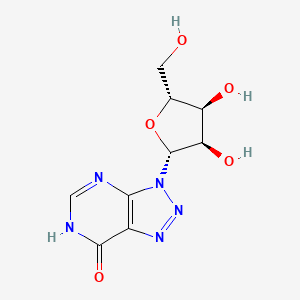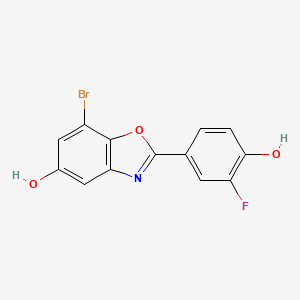
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol
Descripción general
Descripción
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol is a chemical compound with the formula C13H7BrFNO3 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound includes a benzoxazole ring substituted with a bromo group at the 7th position and a 3-fluoro-4-hydroxyphenyl group at the 2nd position . The molecular weight is 324.102 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C13H7BrFNO3 and a molecular weight of 324.102 . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Analogue in Pain Modulation
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, as an analogue ERB-041, is significant in pain modulation. ERB-041 is a selective estrogen receptor-beta agonist, effective in preclinical models of chemical-induced and acute inflammatory pain. This suggests potential applications in managing pain associated with inflammation (Leventhal et al., 2006).
Anti-Inflammatory and Cytotoxic Agent
Compounds structurally related to 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol have been investigated for their anti-inflammatory and cytotoxic properties. For example, specific derivatives showed significant anti-inflammatory activity and excellent cytotoxic activity against human prostate carcinoma epithelial cell lines (Thakral et al., 2022).
Fluorescent Probe Development
This compound's derivatives have been explored for their utility in developing fluorescent probes. Specific compounds have demonstrated suitability for sensing amino compounds and distinct fluorescent colors in various applications (Lee et al., 2004).
CCR5 Antagonist Synthesis
In the context of drug development, related compounds have been synthesized as CCR5 antagonists. These compounds, including variants of 7-Bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol, are particularly relevant in creating orally active antagonists for therapeutic applications (Ikemoto et al., 2005).
Sensing pH and Metal Cations
Certain derivatives of this compound have been applied in creating fluorescent probes for sensing pH and metal cations. Their sensitivity to pH changes and selectivity in metal cations highlight their potential in biochemical and environmental sensing applications (Tanaka et al., 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
7-bromo-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrFNO3/c14-8-4-7(17)5-10-12(8)19-13(16-10)6-1-2-11(18)9(15)3-6/h1-5,17-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHZQYDERZQJFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C(=CC(=C3)O)Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-(3-fluoro-4-hydroxyphenyl)benzo[d]oxazol-5-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



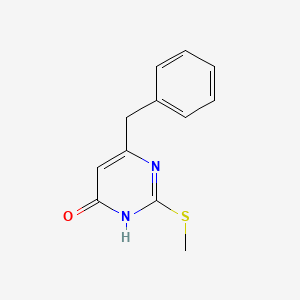
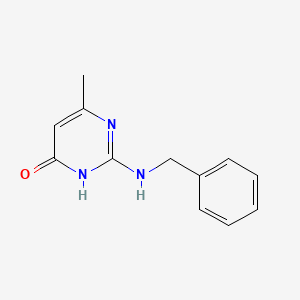
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
